molecular formula C4HF2N3O2 B2975202 4,6-Difluoro-5-nitropyrimidine CAS No. 2714-25-2

4,6-Difluoro-5-nitropyrimidine

Cat. No.: B2975202
CAS No.: 2714-25-2
M. Wt: 161.068
InChI Key: IVFJDFBMPCPALG-UHFFFAOYSA-N
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Description

Pyrimidine derivatives with nitro and halogen substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science. The nitro group (-NO₂) and fluorine substituents likely confer high reactivity and electron-withdrawing effects, influencing solubility, stability, and synthetic utility .

Properties

IUPAC Name

4,6-difluoro-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFJDFBMPCPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-5-nitropyrimidine typically involves the nitration of 4,6-difluoropyrimidine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5 position . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of 4,6-Difluoro-5-nitropyrimidine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, improved safety, and higher efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-5-nitropyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrimidine derivatives and their substituents are compared below:

Compound Name Substituents CAS Number Molecular Formula Key Applications
4,6-Dichloro-5-nitropyrimidine Cl, NO₂ at positions 4,6,5 4359-87-9 C₄Cl₂N₃O₂ Pharmaceutical intermediates (e.g., adenine synthesis)
4,6-Dihydroxy-5-nitropyrimidine OH, NO₂ at positions 4,6,5 2164-83-2 C₄H₃N₃O₄ Precursor for nitration reactions
4-Chloro-6-methoxy-5-nitropyrimidine Cl, OCH₃, NO₂ at 4,6,5 52854-14-5 C₅H₄ClN₃O₃ Agrochemical intermediates
4,6-Dichloro-5-fluoro-2-methylpyrimidine Cl, F, CH₃ at 4,6,5,2 105806-13-1 C₅H₃Cl₂FN₂ Specialty chemical synthesis
Key Observations:
  • Halogen vs. Hydroxyl Groups: Chlorine and fluorine substituents enhance electrophilicity, making compounds like 4,6-Dichloro-5-nitropyrimidine reactive toward nucleophilic substitution.
  • Methyl Substituents : 4,6-Dichloro-5-fluoro-2-methylpyrimidine’s methyl group may enhance lipophilicity, influencing its bioavailability in pesticidal applications .

Stability and Physicochemical Properties

  • Density : 4,6-Dihydroxy-5-nitropyrimidine has a high estimated density (1.8278 g/cm³), likely due to hydrogen-bonding networks .
  • Electron-Withdrawing Effects : Nitro and halogen groups in 4,6-Dichloro-5-nitropyrimidine reduce electron density at the pyrimidine ring, enhancing stability under acidic conditions but increasing susceptibility to nucleophilic attack .

Biological Activity

4,6-Difluoro-5-nitropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its reactivity with various nucleophiles.

Chemical Structure and Properties

4,6-Difluoro-5-nitropyrimidine is characterized by the presence of fluorine and nitro groups on the pyrimidine ring, which can influence its chemical reactivity and biological interactions. The molecular formula is C4H2F2N4O2C_4H_2F_2N_4O_2, and it features a pyrimidine core that is crucial for its biological activity.

Biological Activity

The biological activity of 4,6-difluoro-5-nitropyrimidine has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 5-nitropyrimidines exhibit considerable antimicrobial activity. For instance, compounds synthesized from 4,6-difluoro-5-nitropyrimidine demonstrated effectiveness against several bacterial strains. In a study utilizing disc diffusion methods, the compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12
MRSA20

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have shown that 4,6-difluoro-5-nitropyrimidine can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of specific pathways that lead to cell cycle arrest .

Case Studies

Several case studies have documented the synthesis and evaluation of biological activity for compounds derived from 4,6-difluoro-5-nitropyrimidine.

  • Synthesis and Evaluation : A study synthesized various derivatives through nucleophilic substitution reactions with primary amines. The resulting compounds were evaluated for their antibacterial properties, showing promising results against resistant strains .
  • Synergistic Effects : Another investigation highlighted the synergistic effects of 4,6-difluoro-5-nitropyrimidine with conventional antibiotics. This combination therapy enhanced efficacy against resistant bacterial strains .

Synthesis Pathways

The synthesis of 4,6-difluoro-5-nitropyrimidine typically involves:

  • Starting Materials : Utilizing commercially available pyrimidine derivatives.
  • Reagents : Employing fluorinating agents and nitro groups.
  • Reaction Conditions : Conducting reactions under controlled temperatures to optimize yields.

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